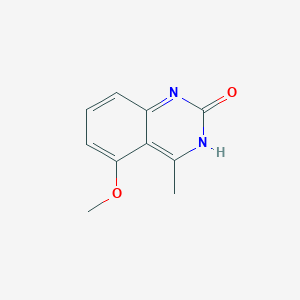

5-Methoxy-4-methyl-2(1H)-quinazolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-methoxy-4-methyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-6-9-7(12-10(13)11-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |

InChI Key |

QBJXKJMYZPFBTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=O)N1)C=CC=C2OC |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activities Associated with 5 Methoxy 4 Methyl 2 1h Quinazolinone and Its Analogs

Molecular Targets and Pathways in Theoretical Anticancer Research

The quinazoline (B50416) scaffold is a foundational structure in the design of kinase inhibitors, with several approved drugs for cancer therapy featuring this core. nih.govnih.govamazonaws.com Analogs of 5-Methoxy-4-methyl-2(1H)-quinazolinone have been the subject of extensive theoretical and preclinical research to understand their mechanisms of action against various cancer-related molecular targets. These investigations have revealed that quinazolinone derivatives can interact with a range of protein kinases and other critical cellular proteins, interfering with pathways that are essential for tumor growth, proliferation, and survival.

Quinazolinone derivatives are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. nih.govnih.govcpu.edu.cn The 4-anilino-quinazoline moiety, in particular, has been identified as a privileged scaffold for developing EGFR tyrosine kinase inhibitors. nih.gov Structural and computational studies have elucidated the binding mechanism, showing that the quinazoline core fits into the ATP-binding pocket of the EGFR kinase domain. cpu.edu.cn Key interactions typically involve the formation of hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and critical amino acid residues in the hinge region of the kinase, such as Met793 and Thr766. nih.gov

For instance, a series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives were designed as EGFR inhibitors. Molecular docking studies of one potent compound revealed hydrogen bonding interactions in the hinge region, with the N5 nitrogen binding to the backbone of Met769 and the N7 nitrogen interacting with Thr830 via a water molecule, mimicking the binding of the approved drug Gefitinib. cpu.edu.cn The substitution pattern on the quinazoline ring and the aniline (B41778) moiety significantly influences the binding affinity and selectivity. Small, lipophilic groups on the aniline ring often enhance inhibitory activity. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Quinazoline-based compounds have been extensively investigated as VEGFR-2 inhibitors. nih.govekb.eg The inhibition of VEGFR-2 signaling disrupts the downstream pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply. nih.gov

Docking studies of various quinazoline derivatives into the ATP-binding site of the VEGFR-2 catalytic domain have revealed key structural requirements for potent inhibition. For example, in a series of 2-thioxobenzo[g]quinazoline derivatives, the interaction with the ATP-binding site was crucial for their antiangiogenic activity. nih.gov Many quinazoline-based compounds are designed as dual inhibitors, targeting both EGFR and VEGFR-2, which can result in a synergistic antitumor effect due to the blockade of two major signaling pathways. amazonaws.commdpi.com

Platelet-Derived Growth Factor Receptor (PDGFR) is another tyrosine kinase that plays a role in tumor growth and angiogenesis. A series of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified as potent and selective inhibitors of PDGFR phosphorylation. nih.gov Structure-activity relationship studies on these analogs showed that modifications to the 6,7-dimethoxy groups on the quinazoline ring could significantly impact inhibitory activity. For instance, methoxyethoxy and ethoxyethoxy analogs demonstrated highly potent activity, suggesting that an inserted oxygen atom could form significant interactions with the β-PDGFR. nih.gov

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. researchgate.netnih.gov Inhibition of PARP, particularly PARP-1, is a therapeutic strategy that can lead to the death of cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov Quinazolinone derivatives have been identified as potent PARP inhibitors. acs.orgresearchgate.net The mechanism involves the quinazolinone scaffold mimicking the nicotinamide (B372718) portion of the NAD+ substrate, thereby blocking the enzyme's catalytic activity. nih.govresearchgate.net This inhibition prevents the synthesis of poly(ADP-ribose) chains, which are necessary for recruiting other DNA repair proteins to the site of damage. nih.gov

Studies on 8-substituted quinazolin-4(3H)-ones revealed that 8-hydroxy or 8-methyl substituents enhanced PARP inhibitory activity compared to an 8-methoxy group. acs.org Molecular docking studies have shown that these derivatives fit well into the PARP-1 active site, consistent with their enzymatic inhibition data. researchgate.net

Microtubules are dynamic polymers of tubulin that are essential for forming the mitotic spindle during cell division, making them a key target for anticancer drugs. rsc.orgnih.gov Several quinazoline-based compounds have been shown to inhibit tubulin polymerization. rsc.orgnih.govscienceopen.com These agents often bind to the colchicine (B1669291) site on tubulin, preventing the assembly of microtubules. nih.govscienceopen.com This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.govscienceopen.com

For example, a potent analog, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to inhibit tubulin assembly with an IC50 of 0.77 μM and caused cell cycle arrest in the G2/M phase. nih.govscienceopen.com Molecular modeling suggested that a key interaction involves a hydrogen bond between the methoxy (B1213986) group on the compound and the Cys241 residue in the colchicine binding site of β-tubulin. nih.gov

The versatility of the quinazoline scaffold allows for its derivatives to act as multi-kinase inhibitors, targeting several key signaling pathways simultaneously. mdpi.comnih.govnih.gov This multi-targeted approach can be more effective in treating complex diseases like cancer, which often involve redundant or interconnected signaling networks. mdpi.com

For instance, a quinazoline-based compound, BPR1K871, was identified as a potent dual inhibitor of FLT3 and Aurora Kinase A (AURKA), two kinases implicated in acute myeloid leukemia (AML). nih.gov Kinase profiling revealed it to be a potential multi-kinase inhibitor. nih.gov Other studies have identified quinazolin-4(3H)-one derivatives with inhibitory activity against a panel of kinases including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), EGFR, and VEGFR-2. mdpi.comnih.gov The 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) ring systems, while often designed for EGFR, have been shown to have potent collateral activity against other kinases like Cyclin G Associated Kinase (GAK). soton.ac.uksoton.ac.uk

Induction of Apoptosis and Cell Cycle Arrest at the Cellular Level

Quinazolinone derivatives have been identified as potent agents that can impede cancer cell proliferation by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.gov

Research has shown that certain quinazolinone-chalcone hybrid molecules can trigger significant cytotoxic activity against various human cancer cell lines, including epidermoid carcinoma (A431). rsc.org Mechanistic studies on these compounds revealed they can arrest the cell cycle in the S or G2/M phases. This disruption of the normal cell cycle progression leads to a notable increase in the subdiploid cell population, which is a key indicator of apoptosis. rsc.org The apoptotic pathway is further confirmed to be induced through the activation of key executioner proteins, specifically by promoting the cleavage of caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1). rsc.org

In other instances, novel quinazoline-based analogs have been designed to induce an accumulation of reactive oxygen species (ROS) within cancer cells. nih.gov This oxidative stress leads to the upregulation of the p53-inducible protein p21 and the downregulation of the redox-sensitive phosphatase Cdc25C, along with the Cyclin B1/Cdk1 complex. The culmination of these events is a definitive cell cycle arrest at the G2/M checkpoint, ultimately leading to apoptosis. nih.gov For example, the 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative has been shown to induce G2/M-phase arrest in oral squamous cell carcinoma cells, facilitating PARP cleavage and subsequent apoptosis. mdpi.com

Table 1: Activity of Quinazolinone Analogs in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | IC50 (µM) | Observed Mechanism |

|---|---|---|---|

| Quinazolinone-Chalcone Hybrid (Compound 20) | Epidermoid Carcinoma (A431) | 1-2 | S or G2/M phase arrest; Caspase-3 and PARP-1 cleavage rsc.org |

| Quinazolinone-Chalcone Hybrid (Compound 22) | Epidermoid Carcinoma (A431) | 1-2 | S or G2/M phase arrest; Caspase-3 and PARP-1 cleavage rsc.org |

| QNZ-A | Lung Cancer (A549) | Not specified | ROS-dependent G2/M arrest nih.gov |

| Benzimidazole-quinazolinone derivative (108) | Melanoma (A-375) | Not specified | G2/M phase arrest; Apoptosis induction mdpi.com |

Tumor Vasculature Disruption Mechanisms

A critical strategy in cancer therapy is the disruption of the blood vessels that supply tumors, a process known as angiogenesis. Analogs of this compound have been developed as potent anti-angiogenic agents. bohrium.com

The primary mechanism for this activity often involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that mediates VEGF-induced angiogenic signaling. bohrium.comnih.gov By targeting VEGFR-2, these compounds can block the signaling cascade responsible for the formation of new blood vessels. For instance, a 2,4-disubstituted quinazoline derivative, compound 11d, demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value of 5.49 μM. nih.govnih.gov Further investigation revealed that this compound significantly downregulates the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway, which is crucial for neovascularization. nih.govnih.gov

Another class of quinazolinone-based compounds acts as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). nih.gov Unlike anti-angiogenic agents that prevent the formation of new vessels, VDAs target the established, albeit abnormal, vasculature of tumors. nih.gov The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to disrupt tumor vasculature, inhibit tumor cell proliferation, and induce apoptosis in xenograft tumor models. nih.gov These agents work by targeting the tubulin cytoskeleton of the rapidly proliferating endothelial cells lining the tumor blood vessels, leading to cell shape changes, vessel collapse, and a rapid shutdown of blood flow to the tumor core. nih.gov

Table 2: VEGFR-2 Inhibition by Quinazolinone Analogs This table is interactive. You can sort and filter the data.

| Compound | IC50 (µM) against VEGFR-2 | Reference Compound | IC50 (µM) of Reference |

|---|---|---|---|

| Compound 11d | 5.49 | Sorafenib | Not specified |

| Compound 123 | 2.5 | Sorafenib | 2.4 |

| Benzo[g]quinazoline 13 | Comparable to Sorafenib | Sorafenib | Not specified |

Antimicrobial Action Mechanisms

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, attributed to various mechanisms of action against bacteria and fungi. nih.gov

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Organisms

The antibacterial effects of quinazolinone compounds are often more pronounced against Gram-positive bacteria. nih.gov The proposed mechanisms involve interactions with fundamental cellular components. One primary mode of action is the disruption of bacterial cell wall synthesis. nih.gov Certain quinazolinone derivatives are capable of inhibiting penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall. eco-vector.com

Another key target is bacterial DNA replication. Some substituted quinazolinones have been found to act as DNA gyrase inhibitors. nih.gov DNA gyrase is a topoisomerase essential for relieving torsional strain during DNA replication in bacteria, and its inhibition leads to cell death. Additionally, studies have shown that the efficacy of these compounds can be enhanced. For example, conjugating quinazolinone derivatives with silver nanoparticles has been shown to improve their bactericidal activity against organisms like Escherichia coli and Pseudomonas aeruginosa. nih.gov The presence of specific substitutions on the quinazolinone ring, such as electron-donating methoxy groups, can also enhance antibacterial properties. nih.govfrontiersin.org

Antifungal Mechanisms

Quinazolinone analogs exhibit significant antifungal properties by targeting structures and pathways unique to fungal cells. acs.orgmdpi.com A primary mechanism involves the disruption of the fungal cell membrane's integrity. acs.org Treatment with certain quinazolinone derivatives leads to abnormal mycelial growth, damage to organelles, and a marked increase in the permeability of the cell membrane. acs.org This compromises the cell's ability to maintain homeostasis, resulting in cell death.

A more specific molecular target that has been identified is Cytochrome P450 14α-sterol demethylase (CYP51). nih.gov This enzyme is critical in the biosynthesis of ergosterol (B1671047), the primary sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to a dysfunctional cell membrane and ultimately inhibiting fungal growth. The antifungal activity is influenced by the specific chemical groups attached to the quinazolinone core; for instance, compounds containing a cyano group showed better inhibitory effects against Fusarium species, while those with chlorine were more effective against Rhizoctonia solani. mdpi.com

Table 3: Antifungal Activity of a Quinazolinone Analog (Compound 6c) This table is interactive. You can sort and filter the data.

| Fungal Species | IC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 2.46 acs.org |

| Pellicularia sasakii | 2.94 acs.org |

| Fusarium graminearum | 6.03 acs.org |

Antiviral Activity Mechanisms

The structural versatility of the quinazolinone scaffold has also led to the development of potent antiviral agents.

Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase Inhibition

The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for replicating the viral RNA genome. nih.govmdpi.com Because this enzyme has no functional equivalent in mammalian cells, it is a prime target for selective antiviral drugs. nih.gov Quinazolinone derivatives have been successfully developed as non-nucleoside inhibitors (NNIs) of the NS5B polymerase. nih.govresearchgate.net

Unlike nucleoside inhibitors that act as false substrates and terminate the growing RNA chain, NNIs bind to allosteric sites on the enzyme. nih.govnih.gov This binding induces a conformational change in the enzyme's active site, which prevents the initiation of RNA synthesis. researchgate.net Specifically, many quinazolinone-based inhibitors have been designed to target the "thumb pocket II (TP-2)" allosteric site of the NS5B polymerase. nih.govacademindex.com Binding to this hydrophobic pocket, which involves interactions with amino acid residues such as Leu419, Met423, and Trp528, effectively halts the enzyme's function. nih.gov Research has identified novel 2-methyl-1-aryl substituted-4(1H)-quinazolinone derivatives that exhibit high activity against HCV genotype 1b at micromolar concentrations, demonstrating the potential of this chemical class for HCV therapy. nih.gov

Table 4: Anti-HCV Activity of 2-methyl-1-substituted phenyl-4(1H)-quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | HCV Genotype | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 11a | GT1b | 0.984 | 160.71 nih.gov |

Anti-HIV Mechanisms

The quinazolinone scaffold has been identified as a promising framework for the development of anti-HIV agents, with research pointing towards multiple mechanisms of action. A significant area of investigation involves the inhibition of key viral enzymes essential for replication.

One primary target is the HIV-1 reverse transcriptase (RT), a multifunctional enzyme with both RNA-dependent DNA polymerase (RDDP) and ribonuclease H (RNase H) activities. While the polymerase function has been a long-standing target for antiretroviral drugs, the RNase H active site remains unexploited by any currently approved medication. mdpi.com Novel quinazolinone derivatives have been developed as allosteric inhibitors of the RT-associated RNase H activity. tandfonline.com These compounds are believed to compromise the dynamics at the p66/p51 dimer interface of the reverse transcriptase, which in turn alters the geometry of the RNase H active site and disrupts its catalytic function. tandfonline.com This allosteric inhibition presents a distinct mechanism compared to traditional active-site inhibitors. mdpi.comtandfonline.com

Further studies have explored various substitutions on the quinazolinone ring to enhance anti-HIV potency. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2 and 3 of the quinazolinone core are crucial for activity. nih.gov For instance, the introduction of substituted methylamino groups at the 3-position has yielded compounds with notable anti-HIV effects. researchgate.net The general versatility of the quinazoline and quinazolinone frameworks allows for the development of compounds targeting different aspects of the viral life cycle. nih.govresearchgate.net

Table 1: Anti-HIV Mechanisms of Quinazolinone Analogs

| Compound Class | Target | Mechanism of Action |

|---|---|---|

| Quinazolinone Derivatives | HIV-1 Reverse Transcriptase (RT) - Ribonuclease H (RNase H) | Allosteric inhibition by altering active site geometry via binding to the p66/p51 dimer interface. tandfonline.com |

| 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones | Not specified | Demonstrates anti-HIV activity. researchgate.net |

Anti-Influenza Virus Mechanisms

Certain quinazolinone analogs, particularly 2-Methylquinazolin-4(3H)-one, have demonstrated significant antiviral activity against the influenza A virus. nih.govmdpi.com The primary mechanism identified is the direct inhibition of viral replication. nih.gov

Research has shown that these compounds can effectively reduce the expression of key viral proteins, including nucleoprotein (NP) and neuraminidase (NA). nih.gov The inhibition of these proteins disrupts the viral life cycle, thereby suppressing the production of new viral progeny. This antiviral action contributes to the alleviation of virus-induced acute lung injury (ALI) in preclinical models. nih.govmdpi.com By directly targeting viral replication, these quinazolinone derivatives help to block the subsequent inflammatory cascades, often referred to as a 'cytokine storm', that are responsible for much of the pathology associated with severe influenza infections. nih.gov The quinazolinone structure is therefore considered a promising scaffold for the development of new anti-influenza drugs. nih.gov

Table 2: Anti-Influenza Virus Mechanisms of Quinazolinone Analogs

| Compound/Analog | Virus Strain | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | Inhibition of viral replication. nih.gov | Reduction in the expression of viral neuraminidase (NA) and nucleoprotein (NP). nih.gov |

| Isoquinolinyl quinazolines | Influenza virus | Not specified | Varying degrees of antiviral activity. researchgate.net |

Anti-Inflammatory Mechanisms of Action

The quinazolinone core is a well-established pharmacophore in the design of anti-inflammatory agents, with derivatives exhibiting a range of mechanisms to modulate the inflammatory response. nih.govmdpi.com Some quinazolinone-based compounds function as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov For example, proquazone (B1679723) is a marketed NSAID of this class used in the treatment of arthritis. mdpi.com

A primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. Research into 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives has focused on developing selective COX-2 inhibitors. biotech-asia.org The therapeutic anti-inflammatory action of these NSAIDs is produced by inhibiting COX-2, while the unwanted gastrointestinal side effects often arise from the inhibition of COX-1. biotech-asia.org

Beyond COX inhibition, quinazolinone analogs target other key pathways in the inflammatory cascade. Leniolisib, a quinazoline-based drug, acts as a selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor, positioning it as an anti-inflammatory immunomodulator. mdpi.com Other derivatives have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Pharmacophore mapping and molecular modeling of these compounds predict that they may act as ligands for mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase 3 (JNK3), extracellular signal-regulated kinase 2 (ERK2), and p38α, which are critical mediators of the inflammatory response. nih.gov

Enzyme Inhibition Profiles (Non-Kinase Targets)

Aldehyde Oxidase Inhibition

While not a primary therapeutic target, aldehyde oxidase (AO) is a significant enzyme in drug metabolism that can affect the viability of drug candidates. The quinazoline scaffold, particularly in related series like 5-azaquinazolines, has been shown to be susceptible to metabolism by AO. nih.govresearchgate.net This metabolic liability can lead to high in vitro clearance in human liver cytosol and hepatocytes, posing a challenge for drug development. nih.govresearchgate.net

Research efforts have focused on structural modifications to the quinazoline core to mitigate AO metabolism. Strategies include truncations at the C4 position and expansions at the C2 position of the ring system. nih.govresearchgate.net These modifications aim to design analogs with improved metabolic stability by reducing their susceptibility to AO-mediated clearance, thereby enhancing their potential as therapeutic agents. nih.gov

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is an enzyme present in neutrophils that plays a role in both host defense and the pathology of inflammatory diseases. nih.govresearchgate.net A class of thioxo-dihydroquinazolin-one derivatives has been identified as novel and potent inhibitors of MPO, with some compounds exhibiting IC50 values as low as 100 nM. nih.gov

The mechanism of inhibition by these quinazolinone analogs is partially reversible and competitive with respect to the Amplex Red substrate. nih.gov This mode of action prevents the accumulation of MPO Compound II, a reactive intermediate in the enzyme's catalytic cycle. nih.gov The thiourea (B124793) moiety within the ring system is a feature these compounds share with other classes of MPO inhibitors, suggesting its importance for activity. nih.gov The ability of these compounds to inhibit MPO highlights their potential for development as drugs for diseases where inflammation plays a pathogenic role. nih.govresearchgate.net

Table 3: Myeloperoxidase (MPO) Inhibition by Quinazolinone Analogs

| Compound Class | Target Enzyme | IC50 Value | Mechanism of Inhibition |

|---|---|---|---|

| Thioxo-dihydroquinazolin-one derivatives | Myeloperoxidase (MPO) | As low as 100 nM. nih.gov | Partially reversible; competitive with Amplex Red substrate. nih.gov |

Methionyl-tRNA Synthetase Inhibition

Methionyl-tRNA synthetase is an essential enzyme for protein synthesis, making it a target for antimicrobial agents. While extensive research on quinazolinones for this specific target is limited in the provided context, studies on the closely related quinolinone scaffold have demonstrated inhibitory activity against Staphylococcus aureus methionyl-tRNA synthetase. nih.gov Given the structural similarities between quinolinones and quinazolinones, this suggests a potential, though not yet fully explored, avenue for the development of quinazolinone-based inhibitors targeting bacterial methionyl-tRNA synthetase. nih.gov

Inducible and Neuronal Nitric Oxide Synthase (iNOS/nNOS) Inhibition

Research into the biological effects of quinazolinone derivatives has extended to their interaction with nitric oxide synthase (NOS) isoforms. Substituted quinazolinones have been synthesized and assessed for their capacity to inhibit both inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). nih.gov

In vitro biological evaluations have indicated that compounds featuring the quinazolinone skeleton can act as inhibitors of these enzymes. nih.gov Generally, these derivatives have demonstrated a tendency to be more effective as inhibitors of iNOS compared to nNOS. nih.gov For instance, one particular quinazolinone compound, identified as 11e in a specific study, was noted as the most active inhibitor among the tested series and also displayed the highest selectivity for iNOS over nNOS. nih.gov The exploration of structure-activity relationships has suggested that the nature of substituents on the quinazolinone core plays a crucial role in determining the inhibitory potency and selectivity. nih.gov

The anti-inflammatory properties of some quinazolinone derivatives are thought to be linked to their ability to inhibit iNOS, which is involved in inflammatory processes. ijpsdronline.com The overproduction of nitric oxide by iNOS is a hallmark of various inflammatory conditions, and its inhibition is a key therapeutic strategy. ijpsdronline.comnih.gov

Carbonic Anhydrase Inhibition

The quinazolinone scaffold has been identified as a promising framework for the development of carbonic anhydrase (CA) inhibitors. Various series of quinazolinone derivatives have been synthesized and evaluated for their inhibitory effects against different isoforms of this enzyme, with a particular focus on human carbonic anhydrase II (hCA-II). ijpsdronline.com

Studies have shown that certain quinazolinone derivatives can exhibit moderate to significant inhibition of hCA-II, with IC50 values in the micromolar range. ijpsdronline.com For example, a series of synthesized quinazolinone derivatives displayed IC50 values ranging from 14.0 to 59.6 μM against hCA-II. ijpsdronline.com

Kinetic studies on some of the more potent quinazolinone inhibitors have revealed a competitive mode of inhibition with respect to the enzyme's substrate. ijpsdronline.com For instance, one of the most active compounds from a studied series was found to be a competitive inhibitor of both bovine CA-II (bCA-II) and hCA-II, with Ki values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM, respectively. ijpsdronline.com Structure-activity relationship analyses have suggested that the presence and position of certain substituents, such as a nitro group on a phenyl ring attached to the quinazolinone core, can significantly influence the inhibitory activity. ijpsdronline.com

Below is an interactive data table summarizing the inhibitory activity of a selection of quinazolinone derivatives against carbonic anhydrase isoforms.

| Compound | bCA-II IC50 (μM) | hCA-II IC50 (μM) |

| 4a | 67.3 ± 0.42 | 59.6 ± 0.53 |

| 4b | 45.1 ± 0.38 | 38.2 ± 0.46 |

| 4c | 23.4 ± 0.25 | 19.5 ± 0.34 |

| 4d | 15.6 ± 0.19 | 14.0 ± 0.27 |

| 4e | 8.9 ± 0.31 | 16.7 ± 0.21 |

| 4f | 31.7 ± 0.28 | 24.3 ± 0.39 |

| 4g | 28.5 ± 0.33 | 21.8 ± 0.28 |

Data sourced from a study on quinazolinones as competitive inhibitors of carbonic anhydrase-II. ijpsdronline.com

Interaction with Central Nervous System (CNS) Receptors (e.g., Benzodiazepine (B76468), GABA Receptors)

The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including those within the central nervous system (CNS). nih.gov Various derivatives of quinazolinone have been investigated for their CNS activities, with a focus on their interaction with GABA and benzodiazepine receptors. nih.govnih.gov

Molecular docking studies have been employed to predict the binding affinity of quinazolinone derivatives to the GABAa receptor. In one such study, a series of twenty quinazolinone derivatives exhibited docking scores ranging from -7.1 to -9.3 kcal/mol, which were greater than that of the reference compound, diazepam. semanticscholar.org This suggests a potentially higher binding energy and interaction with the target receptor, indicating that these compounds could be potent GABAergic molecules. semanticscholar.org Although the precise mechanisms are not fully elucidated, it is believed that some quinazolinones may enhance the action of GABA. ijpsdronline.com

The interaction of quinazolinone-related structures with benzodiazepine receptors has also been explored. For example, a series of 1,2,3-triazolo[1,5-a]quinazolin-5-ones were synthesized and subjected to benzodiazepine receptor binding assays, which indicated an interesting affinity of this particular quinazoline ring system for the receptor. nih.gov Furthermore, the well-known sedative-hypnotic agent methaqualone, which belongs to the quinazolinone class, acts as a positive allosteric modulator at many GABAA receptor subtypes, an action similar to that of benzodiazepines. wikipedia.org It is noteworthy that the binding site for methaqualone on the GABAA receptor complex is distinct from that of benzodiazepines. wikipedia.org

The following table presents the docking scores of selected quinazolinone derivatives against the GABAa receptor.

| Compound | Docking Score (kcal/mol) |

| Q-1 | -7.8 |

| Q-5 | -8.5 |

| Q-10 | -8.1 |

| Q-15 | -9.1 |

| Q-18 | -9.3 |

| Diazepam (Standard) | -7.0 |

Data from a molecular docking study of quinazolin-4(3H)-one derivatives against the GABAa receptor. semanticscholar.org

Structure Activity Relationship Sar Studies of 5 Methoxy 4 Methyl 2 1h Quinazolinone Derivatives

Impact of Substitutions on the Quinazolinone Core for Biological Activity

Substitutions at the 2-position of the quinazolinone ring are crucial for modulating biological activity. The presence of a methyl group at this position, as seen in 2-methyl-4(3H)-quinazolinone, can enhance the reactivity of the molecule. nih.gov This is attributed to an extended tautomeric effect that generates an exomethylene carbon. nih.govscispace.com This increased reactivity can contribute to the compound's interaction with biological targets. ijpca.org

Different groups at position 2 can lead to a variety of biological responses. For instance, the presence of methyl, amine, or thiol groups at this position is considered essential for antimicrobial activities. nih.gov Furthermore, the incorporation of an imidazole (B134444) or a triazole moiety on a 2-alkyl side chain has been shown to increase anti-inflammatory activity. nih.gov In some cases, the substitution of a 2-methyl group with other functionalities, such as alkylthiomethyl or alkyloxymethyl groups, has been reported to retain anticonvulsant activity. researchgate.net

| Substituent at Position 2 | Observed Impact on Biological Activity | Reference |

|---|---|---|

| Methyl Group | Increases reactivity through tautomeric effects. nih.govscispace.com Essential for certain antimicrobial activities. nih.gov | nih.govscispace.comnih.gov |

| Amine/Thiol Groups | Considered essential for antimicrobial activities. nih.gov | nih.gov |

| Imidazole/Triazole on 2-alkyl side chain | Increases anti-inflammatory activity. nih.gov | nih.gov |

| Alkylthiomethyl/Alkyloxymethyl Groups | Can retain anticonvulsant activity. researchgate.net | researchgate.net |

| Substituted Phenyl or Naphthyl Ring | Phenyl-substituted derivatives showed moderate cytotoxic activity, while naphthyl substitution was unfavorable. mdpi.com | mdpi.com |

Position 3 of the quinazolinone core is another critical site for chemical modification that significantly influences biological activity. The introduction of various heterocyclic moieties at this position has been suggested to enhance pharmacological effects. nih.gov For instance, the presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activities. nih.gov

SAR studies have shown that N-3 substituted quinazolinones with moieties like various substituted phenyl rings are associated with antimicrobial properties. researchgate.net The nature of the substituent at N-3 can dictate the type and potency of the biological activity. For example, in a series of 3-substituted quinazoline-2,4(1H,3H)-diones, specific substitutions led to potent inhibition of tyrosine kinases. tandfonline.com

| Substituent at Position 3 | Observed Impact on Biological Activity | Reference |

|---|---|---|

| Substituted Aromatic Ring | Essential for antimicrobial activities. nih.gov | nih.gov |

| Heterocyclic Moieties | Can increase overall pharmacological activity. nih.gov | nih.gov |

| Substituted Phenyl Ring | Associated with antimicrobial properties. researchgate.net | researchgate.net |

The 4-oxo group is a defining feature of the 2(1H)-quinazolinone scaffold. However, modifications at this position, often in the context of the isomeric 4(3H)-quinazolinones, have been extensively studied. For instance, the presence of an amine or substituted amine at the 4th position can enhance antimicrobial activities. nih.gov Specifically, 4-anilinoquinazolines have shown potent and selective inhibition of EGFR tyrosine kinase. nih.gov

The nature of the substituent at position 4 can also influence other activities. For example, quinazoline (B50416) derivatives with an aliphatic branch at the 4-position have demonstrated moderate inhibitory activity against cyclin-dependent kinases. nih.gov Furthermore, compounds with a decylamine (B41302) group at C-4 have shown beneficial antimicrobial activity. nih.gov

| Substituent at Position 4 | Observed Impact on Biological Activity | Reference |

|---|---|---|

| Amine or Substituted Amine | Can improve antimicrobial activities. nih.gov | nih.gov |

| 4-Anilino Group | Potent and selective inhibition of EGFR tyrosine kinase. nih.gov | nih.gov |

| Aliphatic Branch | Moderate inhibitory activity for cyclin-dependent kinase. nih.gov | nih.gov |

| Decylamine Group | Beneficial for antimicrobial activity. nih.gov | nih.gov |

Substitutions on the benzene (B151609) ring portion of the quinazolinone core (positions 5, 6, 7, and 8) play a significant role in modulating biological activity. For the specific compound 5-Methoxy-4-methyl-2(1H)-quinazolinone, the methoxy (B1213986) group at position 5 is of particular interest. In related quinazoline series, a small group at the 5-position was found to be well-tolerated for apoptosis-inducing activity. nih.gov

The presence of electron-donating groups, such as methoxy, at positions 6 and 7 has been shown to increase the antiproliferative activity of certain quinazoline derivatives. mdpi.com Halogen atoms at positions 6 and 8 can also improve antimicrobial activities. nih.gov Specifically, the introduction of iodine at positions 6 and 8 significantly enhanced antibacterial activity in a series of N3-sulfonamide substituted quinazolinones. nih.govnih.gov

In contrast, substitution at the 7-position is generally less tolerated than at the 6-position for apoptosis-inducing activity. nih.gov Nitration of 4(3H)-quinazolinones typically occurs at position 6, but if an ortho-directing substituent is present at the 7-position, an 8-nitrated product can also be obtained. nih.gov A basic side chain positioned at C8 has been explored to identify optimal structural requirements for biological activity. mdpi.com

| Position | Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 5 | Small groups (e.g., Methoxy) | Well-tolerated for apoptosis-inducing activity. nih.gov | nih.gov |

| 6 | Small groups (e.g., Amino) | Preferred for apoptosis-inducing activity. nih.gov | nih.gov |

| 6 | Halogen (e.g., Iodo) | Can improve antimicrobial activities. nih.gov Detrimental to activity in some 2,4,6-trisubstituted quinazolines. nih.gov | nih.govnih.gov |

| 6 and 7 | Electron-donating groups (e.g., Methoxy) | Beneficial for inhibitory activity in some series. nih.gov Increased antiproliferative activity. mdpi.com | nih.govmdpi.com |

| 7 | General Substituents | Less tolerated than substitution at the 6-position for apoptosis-inducing activity. nih.gov | nih.gov |

| 8 | Halogen (e.g., Iodo) | Can improve antimicrobial activities. nih.gov | nih.gov |

| 8 | Basic Side Chain | Explored for optimizing biological activity. mdpi.com | mdpi.com |

Role of Fused Ring Systems and Hybrid Structures in Modulating Activity

Fusing additional ring systems to the quinazolinone core can significantly alter its biological properties by increasing rigidity and planarity. rsc.org For instance, linear imidazo[4,5-g]quinazolines have been shown to be potent enzyme inhibitors, with angular isomers exhibiting much weaker activity. nih.gov This highlights the importance of the geometry of the fused system.

Molecular hybridization, which involves combining the quinazolinone scaffold with other pharmacologically active molecules, is a strategy to develop new ligands with improved potency. nih.gov These hybrid molecules can interact with multiple biological targets. nih.gov For example, quinazolinone-based hybrids with thiazole, triazole, benzofuran, and imidazole have been synthesized. nih.gov The cytotoxic activity of some triazole-linked 4-aminoquinazoline hybrids was found to be dependent on oxygenated substituents on the quinazoline ring and substituents on the phenyl ring attached to the triazole moiety. rsc.org

Conformational Analysis and Stereochemical Influences on Biological Activity

Computational and Theoretical Approaches in the Research of 5 Methoxy 4 Methyl 2 1h Quinazolinone

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methoxy-4-methyl-2(1H)-quinazolinone, docking studies are crucial for understanding how it and related compounds interact with biological targets, such as enzymes and receptors.

Molecular docking simulations are instrumental in identifying the specific binding sites of quinazolinone derivatives within a target protein's active site. These studies reveal key interaction motifs, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are critical for molecular recognition and binding. For instance, in studies of quinazolinone derivatives as inhibitors of enzymes like dihydrofolate reductase (DHFR), docking has identified crucial hydrogen bonding interactions with key amino acid residues. nih.gov Similarly, when targeting cyclooxygenase-2 (COX-2), docking studies have shown that the quinazolinone core can form hydrogen bonds with residues like Tyr355 and Arg120, while other parts of the molecule engage in pi-pi and hydrophobic interactions. mdpi.com The identification of these interactions is fundamental for explaining the compound's mechanism of action and for designing modifications to enhance binding affinity and selectivity.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable ligand-protein complex. Studies on various quinazolinone derivatives have demonstrated a strong correlation between predicted binding affinities and experimentally determined biological activity. nih.govresearchgate.net For example, when a series of N-Methyl-2,3-Disubstituted Quinazolin-4-Ones were docked against ACVR1 (ALK2) kinase, compounds with the best docking scores (e.g., -8.223 kcal/mol) also showed high potential as enzyme inhibitors. ijlpr.com This predictive power allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for synthesis and biological testing.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Dihydrofolate Reductase (DHFR) | Not Specified | Hydrophobic interactions | nih.gov |

| COX-2 | Tyr355, Arg120, Met522 | H-bond, pi-pi, hydrophobic | mdpi.com |

| ACVR1 (ALK2) Kinase | Not Specified | Not Specified | ijlpr.com |

| Matrix Metalloproteinase-13 (MMP-13) | Ala238, Thr245, Thr247, Met253 | H-bond, electrostatic | nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. In the synthesis of quinazolinone scaffolds, these methods can elucidate reaction pathways, determine the structures of transition states, and predict reaction energetics. This understanding is vital for optimizing reaction conditions, improving yields, and controlling selectivity. For example, quantum chemical calculations have been used to discuss the probable mechanism for the formation of regioisomeric tricyclic enols during the synthesis of quinazoline (B50416) derivatives, suggesting that the cyclization process may follow an aza-Nazarov pathway. mdpi.com Such insights guide synthetic chemists in devising more efficient and rational synthetic routes to compounds like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target protein over time. For this compound, MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. By simulating the movement of atoms over a period, typically nanoseconds, researchers can confirm whether the key interactions identified in docking are maintained. nih.gov Analysis of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), reveals the stability of the complex and the flexibility of different regions of the protein. researchgate.netresearchgate.net These simulations validate the binding mode and provide a more realistic understanding of the molecular recognition process, confirming the stability of the ligand within the active site. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of quinazolinone inhibitors can be generated based on the structures of known active compounds. This model, consisting of features like hydrogen-bond donors/acceptors, hydrophobic regions, and aromatic rings, serves as a 3D query for virtual screening of large compound databases. researchgate.net This process allows for the rapid identification of novel molecules from different chemical classes that fit the pharmacophore and are therefore likely to be active. This approach has been successfully used to discover new quinazolinone analogues with potential antitubercular activity, significantly streamlining the initial stages of drug discovery. rasayanjournal.co.in

In silico ADMET Prediction for Compound Prioritization and Theoretical Drug Design

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug design. These computational models assess the drug-likeness of a compound before it is synthesized, helping to identify candidates with favorable pharmacokinetic and safety profiles. nih.gov For this compound and its derivatives, ADMET prediction tools can estimate parameters such as intestinal absorption, blood-brain barrier permeability, potential for hepatotoxicity, and adherence to Lipinski's rule of five. researchgate.netjapsonline.comresearchgate.net By filtering out compounds with predicted poor ADMET properties early in the discovery pipeline, researchers can focus resources on candidates that have a higher probability of success in clinical development. researchgate.netnih.gov This proactive approach minimizes late-stage failures and is integral to efficient, theoretical drug design. nih.gov

| ADMET Parameter | Predicted Outcome for Quinazolinone Derivatives | Significance | Reference |

| Lipinski's Rule of Five | Generally compliant | Good potential for oral bioavailability | researchgate.net |

| Intestinal Absorption | High | Good absorption from the gut | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable; can be low | Suitability for CNS or peripheral targets | nih.govnih.gov |

| Hepatotoxicity | Predicted to be low/none | Lower risk of liver damage | researchgate.netnih.gov |

| Carcinogenicity/Mutagenicity | Predicted to be non-mutagenic | Lower risk of long-term toxicity | researchgate.netnih.gov |

Future Research Directions and Perspectives for 5 Methoxy 4 Methyl 2 1h Quinazolinone

Development of Novel and Green Synthetic Methodologies with Enhanced Atom Economy

The future of synthesizing quinazolinone derivatives is increasingly geared towards green chemistry principles, which prioritize efficiency, sustainability, and reduced environmental impact. tandfonline.com A key goal is to enhance atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Novel synthetic routes are moving away from traditional methods that may require harsh conditions or produce significant waste. Modern approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for quinazolinone synthesis. For instance, a one-pot reaction of anthranilic acid, amines, and an orthoester can be efficiently carried out in a microwave reactor. tandfonline.com

Deep Eutectic Solvents (DES): Utilizing DES, such as a mixture of choline (B1196258) chloride and urea (B33335), offers a greener alternative to conventional organic solvents. tandfonline.com These solvents are often biodegradable, non-toxic, and can facilitate reactions like the conversion of benzoxazinone (B8607429) with amines to furnish 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Catalytic Processes: The use of catalysts, including molecular iodine or copper-based catalysts, can enable more efficient and atom-economical reactions under milder conditions. nih.govorganic-chemistry.org For example, copper-catalyzed cascade reactions using air as the oxidant provide an economical and environmentally friendly route to quinazolines.

Metal-Free Cycloaddition: Efficient, metal-free methodologies, such as [3 + 2] dipolar cycloaddition and regioselective ring expansion processes, have been developed to rapidly access functionalized pyrazolo-[1,5-c]quinazolinones, demonstrating high atom economy. nih.gov

These green approaches not only offer environmental benefits but also provide considerable synthetic advantages in terms of yield, selectivity, and simplicity. scholarsresearchlibrary.com

Discovery and Validation of New Molecular Targets and Pathways

Quinazolinone derivatives are known to interact with a diverse range of biological targets, contributing to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. scholarsresearchlibrary.comtandfonline.com Future research is focused on identifying and validating novel molecular targets to expand their therapeutic potential.

The quinazolinone scaffold has been successfully employed to target several key protein families:

Kinases: Many quinazolinone-based molecules are potent inhibitors of various tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). tandfonline.comnih.gov For example, certain derivatives have shown potent inhibitory activity against CDK2, HER2, and EGFR, acting as either ATP-competitive or non-competitive inhibitors. tandfonline.comnih.gov

Histone Deacetylases (HDACs): Phthalazino[1,2-b]-quinazolinone derivatives have been developed as multi-target HDAC inhibitors, which can suppress cancer cell proliferation by prompting the acetylation of histones and activating signaling pathways like p53. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1): The 4-quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of known PARP-1 inhibitors like Olaparib, leading to new compounds with significant inhibitory activity. rsc.org

Microtubules: Certain quinazolines have been found to affect microtubule dynamics, a well-established target for cytotoxic cancer therapy. nih.gov

The discovery of new targets is often aided by in silico predictions and molecular docking studies, which can suggest potential interactions that are then validated through in vitro and in vivo experiments. nih.gov

Advanced SAR Studies Utilizing Combinatorial Chemistry and High-Throughput Screening Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the quinazolinone scaffold, SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activity. mdpi.comnih.gov

Advanced approaches are accelerating the SAR process:

Combinatorial Chemistry: This strategy allows for the rapid synthesis of large libraries of related quinazolinone derivatives by systematically varying the substituents at key positions. This enables a broad exploration of the chemical space around the core scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid testing of these large chemical libraries against specific biological targets. This combination of combinatorial synthesis and HTS can quickly identify compounds with desired activity and provide rich data for building detailed SAR models.

For instance, SAR studies on quinazolinone-based Schiff's bases as COX-2 inhibitors revealed that the nature and position of substituents on the quinazolinone core and linked aromatic rings are crucial for inhibitory efficiency. mdpi.comnih.gov Similarly, SAR analysis of 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors demonstrated how varying substituents at the 2- and 4-positions of the quinoline (B57606) moiety directly impacts enzymatic and cellular activity. mdpi.com These detailed studies are essential for the rational design of next-generation inhibitors with improved therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.gov These computational tools are increasingly being applied to the quinazolinone scaffold to enhance the efficiency of the discovery pipeline. nih.gov

Key applications include:

Predictive Modeling: ML algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel quinazolinone derivatives based on their chemical structure, helping to prioritize which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new quinazolinone-based molecules with desired properties. These models learn from vast datasets of existing molecules to generate novel structures that are predicted to be active against a specific target. springernature.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. eco-vector.com This allows researchers to identify and filter out molecules with unfavorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures.

By integrating AI and ML, researchers can navigate the vast chemical space more effectively, reduce the number of compounds that need to be synthesized, and ultimately decrease the time and cost associated with bringing a new quinazolinone-based drug to market. nih.govspringernature.com

Exploration of Multi-Targeting Strategies for Complex Biological Systems

The traditional "one drug, one target" approach is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. rsc.org Consequently, the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously, has emerged as a promising strategy. mdpi.comnih.gov The quinazolinone scaffold is well-suited for the design of such agents. rsc.org

Researchers are exploring multi-targeting quinazolinones that can:

Inhibit Multiple Kinases: Certain quinazolinone derivatives have been shown to potently inhibit several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, such as EGFR, VEGFR-2, and PDGFR-β. nih.gov

Combine Cytotoxic and Antiangiogenic Activity: By designing molecules that inhibit both tubulin polymerization and key RTKs, it is possible to create agents that attack tumors through multiple mechanisms, potentially reducing the development of drug resistance. nih.gov

Target Different Pathways in a Disease: In Alzheimer's disease, quinoline derivatives have been investigated as multi-target compounds against key pathological proteins. mdpi.com Similarly, phthalazino[1,2-b]-quinazolinone derivatives act as multi-target HDAC inhibitors for cancer therapy. nih.gov

This strategy offers the potential for improved therapeutic efficacy and a lower propensity for drug resistance compared to monotherapy or combination therapies using multiple drugs. rsc.org

Theoretical Investigation of Prodrug Strategies for Improved Systemic Delivery and Bioavailability

Poor aqueous solubility and limited bioavailability are common challenges that can halt the development of promising drug candidates. nih.govmdpi.com The prodrug approach is a valuable strategy to overcome these hurdles. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. mdpi.comsemanticscholar.org

For quinazolinone-based compounds, theoretical prodrug strategies could involve:

Masking Polar Groups: Modifying hydroxyl or amine groups on the quinazolinone scaffold with lipophilic moieties can enhance membrane permeability and oral absorption. mdpi.com

Introducing Solubilizing Moieties: Attaching highly soluble groups, such as phosphates or specific amino acid linkers, can significantly improve the aqueous solubility of a poorly soluble parent drug, making it suitable for intravenous administration. researchgate.net

pH-Triggered Release: Designing prodrugs with linkages that are stable at physiological pH but cleave in specific environments (e.g., the lower pH of tumor tissues) can provide targeted drug release. A general approach involves aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrugs that release the active compound via a pH-triggered intramolecular cyclization-elimination reaction, independent of enzymatic biotransformation. nih.gov

The design of effective prodrugs requires a careful balance of properties to ensure efficient conversion back to the active drug at the desired site of action. mdpi.com

Application of Nanotechnology Principles in Theoretical Delivery System Design

Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility, lack of specificity, and degradation before reaching the target site. researchgate.netnih.gov Designing theoretical delivery systems for quinazolinone-based compounds using nanotechnology principles could significantly enhance their therapeutic efficacy. nih.gov

Potential nanotechnology-based delivery systems include:

Nanoparticles: Encapsulating a quinazolinone drug within biocompatible and biodegradable nanoparticles (e.g., made from PLGA or PLA) can improve its solubility, protect it from degradation, and allow for controlled release. nih.gov

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs, improve bioavailability, and can be surface-modified with ligands to actively target specific cells or tissues. nih.gov

Nanocrystals: For poorly water-soluble drugs, formulating them as nanocrystals (crystalline particles in the nanoscale) can dramatically increase their surface area, leading to enhanced dissolution rates and improved oral absorption. azonano.com

Catalytic Nanoparticles: Nanoparticles can also be used as catalysts in the synthesis of quinazoline (B50416) derivatives, contributing to more efficient and green chemical transformations. researchgate.net

These nano-delivery systems can turn promising quinazolinone compounds with poor pharmacokinetic properties into viable drug candidates by ensuring they reach their intended target in a controlled and effective manner. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methoxy-4-methyl-2(1H)-quinazolinone derivatives?

- Methodology : Derivatives are typically synthesized via cyclization of substituted anthranilamides with acid chlorides or through alkylation/acylation reactions. For example, refluxing 2-aminobenzamide derivatives with acetic anhydride or alkyl halides in solvents like dichloromethane or acetone, often using bases like K₂CO₃ or triethylamine to facilitate substitution . Electrochemical methods using aluminum/carbon electrodes in acetic acid have also emerged as efficient, room-temperature alternatives .

- Key Data : Yields range from 47.9% to 85% depending on substituents and reaction time (e.g., 22–35 hours under reflux) .

Q. How is X-ray crystallography employed to resolve the structural features of quinazolinone derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Planarity of the quinazoline ring and dihedral angles between substituents (e.g., 81.18° between quinazoline and adjacent benzene rings) are critical metrics . Hydrogen bonding networks (e.g., O–H⋯N and N–H⋯O interactions) are analyzed to understand crystal packing .

- Key Data : Mean deviation from planarity: 0.0190 Å for bicyclic quinazoline systems .

Q. What spectroscopic techniques validate the synthesis of quinazolinone derivatives?

- Methodology : ¹H/¹³C NMR and EI-MS are primary tools. For example, aromatic protons in quinazolinones appear at δ 7.5–8.7 ppm in DMSO-d₆, while methyl groups resonate at δ 2.5–2.6 ppm. EI-MS confirms molecular ions (e.g., m/z 460.34 for a nitro-substituted derivative) .

Advanced Research Questions

Q. How do substituent positions (2-, 3-, or 4-) influence the biological activity of quinazolinone derivatives?

- Methodology : Structure-activity relationship (SAR) studies compare anti-inflammatory, antimicrobial, or anticancer activities across derivatives. For instance, 2-isopropyl or 4-cyclopropyl groups enhance anti-inflammatory potency, while halogenation (e.g., 6-chloro) improves antifungal activity .

- Key Data : 1-Isopropyl-2-fluorophenyl-4(1H)-quinazolinone shows 50% edema inhibition in carrageenin-induced tests .

Q. What advanced catalytic systems improve the efficiency of quinazolinone synthesis?

- Methodology : TiO₂ nanoparticles (bio-inspired catalysts) enable solvent-free, high-yield synthesis (e.g., 86% yield for 3-(ethoxycarbonylmethyl)-4-quinazolinone) . Electrochemical oxidative cyclization avoids high temperatures and transition metals .

- Key Data : Electrochemical methods achieve 85% yields at room temperature for 2-methylquinazolin-4(3H)-one .

Q. How can conflicting crystallographic or spectroscopic data be resolved in quinazolinone studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.